AG 1295

Kinase Selectivity PDGFR-beta Imatinib

AG 1295 is a first-generation, ATP-competitive PDGFR inhibitor with an IC50 of 500 nM against PDGF-receptor PTK. Its narrow-spectrum selectivity over c-Kit and EGFR distinguishes it from broad multi-targeted agents like Imatinib, ensuring unambiguous PDGFR-specific data in vascular smooth muscle proliferation, neointimal formation, and glioma models. Reversible, cell-permeable, and validated in vivo (35% reduced neointimal formation in rat carotid injury). Obtain true mechanistic insight with the gold standard tool for PDGFR inhibition.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 71897-07-9
Cat. No. B1665054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG 1295
CAS71897-07-9
Synonyms6,7-dimethoxy-2-phenylquinoxaline
AG 1295
AG-1295
AG1295
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3
InChIInChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyFQNCLVJEQCJWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AG 1295 (CAS 71897-07-9) Procurement Guide: PDGFR Kinase Inhibitor Specifications & Core Data


AG 1295 (Tyrphostin AG1295, CAS 71897-07-9) is a quinoxaline-type tyrphostin that functions as a cell-permeable, reversible, and ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase . It demonstrates an IC50 of 500 nM against PDGF-receptor protein tyrosine kinase (PTK) activity and an IC50 of 2.5 μM for PDGF-dependent DNA synthesis in Swiss/3T3 cells . This compound exhibits marked selectivity for the PDGFR over other receptor tyrosine kinases, including the EGF receptor [1].

AG 1295 Sourcing Precision: Why Broad-Spectrum Kinase Inhibitors Cannot Substitute


The term 'PDGFR inhibitor' encompasses a heterogeneous class of compounds with vastly divergent selectivity profiles, pharmacokinetic properties, and clinical-stage relevance. Direct substitution of AG 1295 with later-generation, multi-targeted inhibitors like Imatinib or Sunitinib is not scientifically valid for mechanistic studies due to their broad kinase inhibition and FDA-approved therapeutic status . Even within the same chemical series, the closely related analog AG 1296 exhibits distinct subtype selectivity (potent inhibition of both PDGFR-α and c-Kit) and superior potency that confounds direct comparisons . These critical differences underscore the necessity for precise, compound-specific procurement based on quantitative evidence rather than class-level assumptions.

AG 1295 Comparative Performance Data: Quantitative Differentiation from Analogs


Kinase Selectivity: Narrow PDGFR-Beta Profiling vs. Multi-Targeted Clinical Inhibitors

AG 1295 is characterized as a selective PDGFR kinase inhibitor . In stark contrast, clinically approved compounds frequently labeled as 'PDGFR inhibitors' exhibit extensive polypharmacology. Imatinib potently inhibits c-Kit and v-Abl, Sunitinib Malate inhibits FLT3, Kit, and VEGFR2, and Sorafenib Tosylate inhibits Raf-1, VEGFR2/Flk1, and B-Raf . The significantly narrower target profile of AG 1295 is its primary differentiating feature for basic research, where confounding off-target effects must be minimized to accurately attribute biological outcomes to PDGFR signaling.

Kinase Selectivity PDGFR-beta Imatinib Sunitinib Sorafenib

Chemical Series Divergence: AG 1295 vs. AG 1296 Potency and Subtype Specificity

Within the quinoxaline tyrphostin family, AG 1295 and AG 1296 display notable functional divergence. AG 1296 is described as 'similar to but more potent than AG 1295' . AG 1296 inhibits human PDGF α-receptors with an IC50 of 1.0 µM, PDGF β-receptors with an IC50 of 800 nM, and the related stem cell factor receptor c-Kit with 80% inhibition at 5 µM . In contrast, AG 1295 is characterized by its selectivity for the PDGFR without significant activity against c-Kit, and its potency is reported as an IC50 of 0.3-1 μM in Swiss 3T3 cells or 500 nM in kinase assays . A comparative study in SHG-44 glioma cells found both compounds to have low cytotoxicity, with AG 1295 showing a greater inhibitory effect on cell proliferation (inhibition rate <40%) compared to AG 1296 (<30%) [1].

PDGFR-alpha PDGFR-beta c-Kit IC50

In Vivo Efficacy: Quantified Reduction of Neointimal Formation in Rat Model

In a well-established rat carotid artery balloon injury model, local sustained delivery of AG 1295 from perivascularly implanted polymeric matrices resulted in a 35% reduction of neointimal formation on day 14 compared to untreated controls [1][2]. This in vivo efficacy was corroborated by a separate study in an aortic allograft vasculopathy model, where AG 1295 treatment reduced intimal thickness at day 80 post-transplantation to 11.8 ± 9.1%, compared to 23.7 ± 6.4% in control grafts (P=0.042) [3]. This represents a reduction in intimal hyperplasia of approximately 50% relative to controls.

Neointimal Hyperplasia Restenosis Rat Carotid Model In Vivo

Receptor Subtype Functionality: Confirmed PDGFR-Alpha Inhibition in Cancer Models

Beyond its well-documented activity against PDGFR-beta, AG 1295 has been shown to directly inhibit the kinase activity of PDGFR-alpha in a dose-dependent manner in thyroid carcinoma cell lines [1]. This functional inhibition translated to a measurable decrease in the proliferation of these cancer cells [1]. This evidence clarifies that AG 1295 is not exclusively a PDGFR-beta inhibitor, which is a key differentiator for scientists investigating the role of PDGFR-alpha in oncogenesis or other pathological processes.

PDGFR-alpha Thyroid Carcinoma Autocrine Signaling Cancer

AG 1295 Optimal Use Cases: Where Scientific Data Justifies Procurement


Elucidating PDGFR-Specific Signaling in Vascular Biology Without c-Kit Confounding

In mechanistic studies of vascular smooth muscle cell (VSMC) proliferation and migration, AG 1295 is the preferred tool compound. Its selectivity for PDGFR over c-Kit ensures that observed effects on VSMC phenotype and neointimal formation [1] can be confidently attributed to PDGFR signaling inhibition, unlike the multi-targeted inhibitor Imatinib which would simultaneously disrupt c-Kit pathways. This specificity is paramount for generating clear, publication-quality data in cardiovascular research.

Validating the PDGF/PDGFR Axis in Preclinical Restenosis and Fibrosis Models

For in vivo pharmacology studies focused on post-angioplasty restenosis, vascular graft disease, or organ fibrosis, AG 1295 provides a validated and reproducible pharmacological intervention. Its demonstrated 35% reduction in neointimal formation in a standard rat carotid injury model [1] and ~50% reduction in intimal thickness in an aortic allograft model [2] provide a quantitative benchmark for comparison with novel therapeutic candidates, making it an essential positive control or reference compound in these experimental systems.

Investigating PDGFR-Alpha Driven Oncogenesis in Specific Cancer Subtypes

In cancer research focused on tumors with confirmed PDGFR-alpha overexpression or autocrine activation, such as certain thyroid carcinomas or gliomas, AG 1295 is a critical reagent. Its confirmed ability to inhibit PDGFR-alpha kinase activity and reduce cell proliferation in these models [3] provides a chemical biology tool to dissect the functional contribution of this receptor. Using AG 1295 allows researchers to build upon established literature findings, ensuring reproducibility and comparability of results across studies in this niche area.

Pharmacological Tool in Studies Comparing Narrow-Spectrum vs. Broad-Spectrum Kinase Inhibition

AG 1295 serves as an ideal representative of a first-generation, narrow-spectrum tyrphostin in experiments designed to contrast the biological effects of selective versus multi-targeted kinase inhibition. By directly comparing outcomes from AG 1295 treatment with those from broad-spectrum agents like Sunitinib or Sorafenib , researchers can delineate which therapeutic effects are attributable solely to PDGFR blockade and which are a result of combined kinase inhibition. This comparative approach is essential for target deconvolution and understanding the pharmacodynamics of more complex clinical agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG 1295

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.